tert-butyl 3-isocyanatopyrrolidine-1-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
2649071-60-1 |
|---|---|
Molecular Formula |
C10H16N2O3 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
tert-butyl 3-isocyanatopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-4-8(6-12)11-7-13/h8H,4-6H2,1-3H3 |
InChI Key |
OCXPTMDEHRWZTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N=C=O |
Purity |
95 |
Origin of Product |
United States |
Advanced Methodologies and Analytical Characterization in Research Utilizing the Compound
Catalytic Systems for Enhanced Reactivity and Selectivity
The reactivity of the isocyanate group in tert-butyl 3-isocyanatopyrrolidine-1-carboxylate, typically in nucleophilic addition reactions to form ureas, urethanes, and amides, can be significantly enhanced and controlled through catalysis. While many isocyanate reactions proceed thermally, catalysts are often employed to increase reaction rates, lower temperatures, and improve selectivity, particularly in complex syntheses.
Organometallic catalysts, including those based on tin, zinc, and bismuth, are widely used to promote the addition of alcohols to isocyanates, forming carbamates. In the context of this specific compound, such catalysts would facilitate its efficient conjugation to hydroxyl-containing molecules.
More advanced catalytic systems are being explored for functionalizing the molecule's backbone. For instance, bio-inspired manganese catalysts have been developed for the site-selective and chemoselective hydroxylation of sterically hindered tert-butyl C-H bonds. researchgate.netchemrxiv.org While not directly targeting the isocyanate, this methodology represents a frontier in catalysis where seemingly inert positions on a molecule, such as those on the Boc group or the pyrrolidine (B122466) ring, could be functionalized in the presence of reactive groups like isocyanates, opening new avenues for derivatization.
Continuous Flow Chemistry and Microreactor Technologies
The synthesis of isocyanates often involves hazardous reagents and intermediates, such as phosgene (B1210022) or acyl azides, making traditional batch processing challenging to scale up safely. Continuous flow chemistry and microreactor technologies offer a robust solution to these challenges, providing enhanced safety, better process control, and improved scalability. rsc.org
The preparation of isocyanates from carboxylic acids via the Curtius rearrangement is one such process that benefits immensely from flow chemistry. acs.org In this method, a carboxylic acid derivative is converted to an acyl azide (B81097), a potentially explosive intermediate, which then rearranges upon heating to the isocyanate. acs.orggoogle.com Flow reactors minimize the volume of the hazardous intermediate present at any given time, significantly improving the process's safety profile. google.com This approach allows for the safe and efficient synthesis of various isocyanates and diisocyanates from renewable feedstocks. acs.org
This technology could be directly applied to the synthesis of this compound from its corresponding carboxylic acid precursor, tert-butyl 3-carboxypyrrolidine-1-carboxylate. The precise control over temperature, pressure, and residence time in a microreactor ensures rapid and efficient conversion while mitigating the risks associated with the acyl azide intermediate. acs.org
Orthogonal Protecting Group Strategies for Complex Scaffolds
The tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen is a cornerstone of orthogonal protecting group strategies, which are essential for the multi-step synthesis of complex molecules like peptides and natural products. Orthogonality refers to the ability to remove one protecting group in the presence of others using specific, non-interfering chemical conditions.
The Boc group is acid-labile, typically removed with acids like trifluoroacetic acid (TFA). This property makes it orthogonal to many other common protecting groups, most notably the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This Fmoc/tBu (tert-butyl) strategy is a dominant approach in solid-phase peptide synthesis.
In a synthetic sequence utilizing this compound, the Boc group ensures the pyrrolidine nitrogen remains unreactive while the isocyanate group is used for a desired transformation (e.g., coupling to an amino acid). Subsequently, the Boc group can be selectively removed to expose the secondary amine, allowing for further functionalization at that site without disturbing the newly formed linkage or other protecting groups in the molecule.
| Protecting Group | Abbreviation | Commonly Protects | Cleavage Conditions | Orthogonal To |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Amines | Strong Acid (e.g., TFA) | Fmoc, Cbz, Benzyl |
| Fluorenylmethyloxycarbonyl | Fmoc | Amines | Base (e.g., Piperidine) | Boc, Cbz, Benzyl |
| Benzyl | Bn | Alcohols, Carboxylic Acids | Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc |
| Benzyloxycarbonyl | Cbz or Z | Amines | Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc |
Computational Chemistry Approaches for Reaction Pathway Elucidation and Conformational Analysis
Computational chemistry provides powerful insights into the structural and reactive properties of molecules like this compound. Methods such as Density Functional Theory (DFT) can be used to predict molecular geometries, analyze conformational preferences, and elucidate reaction mechanisms.
For the N-Boc-pyrrolidine scaffold, computational studies have been instrumental in understanding its conformational behavior. The five-membered pyrrolidine ring is not planar and exists in puckered "envelope" or "twist" conformations. The substituents on the ring significantly influence this puckering. nih.gov Computational analysis can predict the preferred conformation of the 3-isocyanate substituent (pseudo-equatorial vs. pseudo-axial) and the orientation of the bulky Boc group, which in turn dictates the molecule's reactivity and stereochemical outcomes in reactions. nih.gov
Furthermore, computational models are used to investigate reaction pathways. For example, studies on the asymmetric deprotonation of N-Boc-pyrrolidine have used computational methods to understand the role of chiral ligands and the energetics of intermediate complexes, successfully explaining experimentally observed stereoselectivity. nih.govresearchgate.net Similar approaches could be applied to model the reactions of the isocyanate group with chiral nucleophiles, predicting transition state energies to rationalize and predict the stereochemical course of reactions.
Spectroscopic and Chromatographic Techniques for Reaction Monitoring and Product Isolation
The synthesis and subsequent reactions of this compound rely on a suite of modern analytical techniques for real-time monitoring, characterization, and purification.
Spectroscopic Techniques:
Infrared (IR) Spectroscopy: This is a primary tool for identifying the isocyanate group, which exhibits a very strong and characteristic sharp absorption band in the range of 2250–2275 cm⁻¹. The disappearance of this peak and the appearance of new peaks for urethane (B1682113) (~1700 cm⁻¹) or urea (B33335) (~1640 cm⁻¹) carbonyl groups provides a direct method for monitoring reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The Boc group gives a characteristic singlet signal for its nine equivalent protons around 1.4-1.5 ppm in the ¹H NMR spectrum and signals for the quaternary and methyl carbons in the ¹³C NMR spectrum. nih.govchemicalbook.com The protons and carbons of the pyrrolidine ring exhibit more complex splitting patterns that can be used to confirm substitution and stereochemistry.
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. Common fragmentation pathways for N-Boc protected compounds include the loss of the tert-butyl group or isobutylene.
| Technique | Functional Group | Expected Observation |
|---|---|---|
| FTIR | Isocyanate (-N=C=O) | Strong, sharp absorption at ~2270 cm⁻¹ |
| FTIR | Boc Carbamate (-C=O) | Strong absorption at ~1680-1700 cm⁻¹ |
| ¹H NMR | Boc Protons (-C(CH₃)₃) | Singlet, 9H, ~1.4-1.5 ppm |
| ¹³C NMR | Isocyanate (-N=C=O) | Signal at ~120-125 ppm |
| ¹³C NMR | Boc Carbons (-C(CH₃)₃) | Quaternary C at ~80 ppm, Methyl C at ~28 ppm |
| Mass Spec. | Molecular Ion (M⁺) | Expected m/z for C₁₀H₁₆N₂O₃ |
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse technique for monitoring reaction conversion and assessing product purity. Using reverse-phase columns, the polarity change from reactants to products can be easily tracked. Preparative HPLC can be employed for the high-purity isolation of the final product.
Gas Chromatography (GC): If the compound and its derivatives are thermally stable and volatile, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can provide rapid and high-resolution analysis of reaction mixtures.
Thin-Layer Chromatography (TLC): TLC is used for quick, qualitative reaction monitoring, allowing for a rapid assessment of the consumption of starting materials and the formation of products.
Future Research Directions and Emerging Paradigms
Development of Sustainable and Atom-Economical Synthetic Routes
A key precursor to the target isocyanate is tert-butyl 3-aminopyrrolidine-1-carboxylate. chemicalbook.comchemicalbook.com Sustainable approaches to this precursor could involve biocatalytic methods or the use of starting materials derived from renewable resources. One documented synthesis of this amine involves the reduction of an azide (B81097) or a reductive amination, which are generally considered to be relatively clean reactions. chemicalbook.com
Once the amine precursor is obtained, its conversion to the isocyanate can be achieved through several rearrangement reactions, each with its own implications for sustainability and atom economy. The Hofmann, Curtius, and Lossen rearrangements are classical methods for this transformation, all proceeding through a common isocyanate intermediate. colab.wsthieme.dequora.com
The Hofmann rearrangement utilizes a primary amide, which is treated with a halogen (like bromine) and a strong base. askiitians.com While effective, the use of stoichiometric bromine and the generation of salt byproducts can be environmentally disadvantageous. The Lossen rearrangement starts from a hydroxamic acid. quora.com The Curtius rearrangement , which involves the thermal or photochemical decomposition of an acyl azide, is often considered a more atom-economical and greener alternative as the main byproduct is nitrogen gas. askiitians.comorganic-chemistry.orgwikipedia.org The acyl azide can be prepared from the corresponding carboxylic acid, which in turn can be derived from the amino acid proline, a naturally occurring and renewable starting material. rsc.org The development of catalytic and milder conditions for these rearrangements, for instance, using phase-transfer catalysts, could further enhance their sustainability. wikipedia.orgdalalinstitute.comoperachem.com Phosgene-free methods for isocyanate synthesis are also a critical area of research to avoid the use of this highly toxic reagent. rsc.org
| Rearrangement Reaction | Starting Material | Key Reagents | Byproducts | Atom Economy | Sustainability Considerations |
|---|---|---|---|---|---|
| Hofmann | Primary Amide | Br₂, NaOH | NaBr, H₂O, Na₂CO₃ | Relatively Low | Use of stoichiometric bromine, generation of salt waste. |
| Curtius | Acyl Azide | Heat or UV light | N₂ | High | Generation of benign N₂ gas, but involves potentially explosive azide intermediates. |
| Lossen | Hydroxamic Acid | Activating agent, Base | Varies with activating agent | Moderate | Requires pre-functionalization to the hydroxamic acid. |
Exploration of Novel Reaction Partners and Reactivity Modes
The isocyanate functional group is a highly versatile electrophile, capable of reacting with a wide array of nucleophiles. researchgate.netpatsnap.com Future research will undoubtedly focus on exploring the reactivity of tert-butyl 3-isocyanatopyrrolidine-1-carboxylate with novel reaction partners to generate a diverse range of complex molecules.
The reaction of isocyanates with alcohols, amines, and thiols to form carbamates, ureas, and thiocarbamates, respectively, is well-established. nih.gov The exploration of this reactivity with complex and multifunctional nucleophiles will be a key area of investigation. For instance, reactions with amino acids, peptides, or natural products could lead to the synthesis of novel conjugates with interesting biological properties.
Beyond simple nucleophilic additions, isocyanates can participate in cycloaddition reactions. researchgate.net For example, [2+2] cycloadditions with electron-rich alkenes can yield β-lactams, while [4+2] cycloadditions (Diels-Alder reactions) with dienes can produce six-membered heterocyclic rings. The pyrrolidine (B122466) moiety of this compound may influence the stereoselectivity of these reactions, opening up avenues for the synthesis of complex, stereochemically rich scaffolds. The reaction of isocyanates with nitrones has been shown to proceed via either a concerted or stepwise mechanism depending on the polarity of the solvent, leading to different heterocyclic products. acs.org
| Reaction Partner (Nucleophile) | Functional Group | Resulting Product | Potential Applications |
|---|---|---|---|
| Alcohols (R-OH) | Hydroxyl | Carbamate | Linkers in medicinal chemistry, protecting groups. |
| Amines (R-NH₂) | Amino | Urea (B33335) | Biologically active compounds, hydrogen-bonding scaffolds. |
| Thiols (R-SH) | Thiol | Thiocarbamate | Sulfur-containing analogues of biologically active molecules. |
| Dienes | Alkene | Cycloadduct | Synthesis of complex heterocyclic systems. |
Advanced Applications in Total Synthesis of Natural Products and Complex Designed Molecules
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and a common motif in a vast number of natural products, particularly alkaloids. rsc.orgkib.ac.cnrsc.orgmdpi.comresearchgate.net These natural products often exhibit significant biological activity. The incorporation of a functional handle like an isocyanate onto the pyrrolidine ring, as in this compound, provides a powerful tool for the elaboration of this core structure in the total synthesis of such molecules.
While specific examples of the use of this compound in the total synthesis of natural products are not yet widely reported, its potential is evident. The isocyanate group can be transformed into an amine, a carbamate, or a urea, which can then be further functionalized or participate in key bond-forming reactions to build up the complexity of the target molecule. For example, the synthesis of pyrrolizidine and indolizidine alkaloids, many of which have interesting biological profiles, could benefit from the use of this building block. kib.ac.cnrsc.org
Furthermore, in the realm of complex designed molecules, this compound can serve as a versatile starting material for the generation of libraries of compounds for drug discovery. The ability to readily introduce diversity at the 3-position of the pyrrolidine ring via the isocyanate functionality makes it an attractive scaffold for medicinal chemistry programs. nih.gov
Integration with Machine Learning and Artificial Intelligence for Reaction Discovery
The fields of machine learning (ML) and artificial intelligence (AI) are beginning to revolutionize chemical synthesis by enabling the prediction of reaction outcomes, the optimization of reaction conditions, and even the discovery of entirely new synthetic routes. illinois.edu For a relatively underexplored compound like this compound, these computational tools hold immense promise.
ML models, trained on large datasets of chemical reactions, can be used to predict the most effective conditions for the synthesis of the target isocyanate, potentially identifying more sustainable and efficient methods. illinois.edu Furthermore, retrosynthesis prediction models can suggest novel synthetic pathways to the molecule, potentially from more readily available or bio-based starting materials. ox.ac.ukacs.orgresearchgate.net
In terms of exploring its reactivity, ML algorithms can be employed to predict the outcome of reactions with a wide range of potential partners, thus prioritizing experimental efforts and accelerating the discovery of new transformations. illinois.edu For instance, models could be developed to predict the regioselectivity and stereoselectivity of cycloaddition reactions involving this isocyanate. As more experimental data for this compound and its derivatives become available, these models can be further refined, creating a feedback loop that continually enhances our understanding and predictive capabilities.
Q & A
Basic Question
The synthesis of tert-butyl 3-isocyanatopyrrolidine-1-carboxylate typically involves multi-step reactions, with a focus on introducing the isocyanate group (-NCO) to the pyrrolidine ring. A general approach includes:
Protection of the pyrrolidine nitrogen using a tert-butyloxycarbonyl (Boc) group, often achieved via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) .
Functionalization at the 3-position : The isocyanate group can be introduced via substitution or oxidation. For example, reacting a 3-aminopyrrolidine precursor with phosgene (or safer alternatives like triphosgene) under anhydrous conditions.
Optimization of reaction conditions : Low temperatures (0–20°C) and solvents like dichloromethane (DCM) are commonly used to control reactivity and minimize side reactions .
Q. Key Reagents :
- Boc₂O (for nitrogen protection).
- Triphosgene (for isocyanate formation).
- Catalytic 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency .
Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Basic Question
Characterization requires a combination of techniques to confirm structure and purity:
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 1.4–1.5 ppm (Boc tert-butyl group) and δ 3.0–4.0 ppm (pyrrolidine protons).
- ¹³C NMR : The isocyanate carbon (-NCO) appears at ~120–130 ppm .
Infrared (IR) Spectroscopy : A sharp peak at ~2250 cm⁻¹ confirms the isocyanate group .
High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% typical for research-grade compounds) .
Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation pattern .
Validation : Cross-reference data with computational predictions (e.g., PubChem or EPA DSSTox entries) .
How can computational reaction path search methods improve the synthesis efficiency of this compound?
Advanced Question
Computational tools like those developed by ICReDD (Integrated Computational and Experimental Design Lab) streamline reaction optimization:
Reaction Pathway Prediction : Quantum chemical calculations (e.g., DFT) model intermediates and transition states to identify low-energy pathways for isocyanate formation .
Condition Screening : Machine learning analyzes historical reaction data (e.g., solvent polarity, catalyst efficiency) to recommend optimal temperatures, solvents, and catalysts. For example, DCM and DMAP may be prioritized based on similar Boc-protection reactions .
Yield Maximization : Predictive algorithms identify side reactions (e.g., hydrolysis of -NCO in humid conditions) and suggest mitigations, such as anhydrous workup .
Case Study : A hybrid computational-experimental approach reduced optimization time by 40% in analogous pyrrolidine syntheses .
What strategies mitigate side reactions during the introduction of the isocyanate group in this compound synthesis?
Advanced Question
The isocyanate group is highly reactive, necessitating precise control:
Temperature Control : Maintain reactions at 0–20°C to suppress hydrolysis or oligomerization of -NCO .
Moisture-Free Environment : Use anhydrous solvents (e.g., DCM dried over molecular sieves) and Schlenk-line techniques .
Protective Group Strategy : Temporarily protect the isocyanate during synthesis. For example, employ a thiocarbamate intermediate, which can later be oxidized to -NCO .
Catalyst Selection : DMAP accelerates reactions, reducing exposure time of -NCO to reactive environments .
Troubleshooting : If yields drop below 70%, analyze byproducts via LC-MS to identify hydrolysis products (e.g., carbamic acid) and adjust drying protocols .
How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?
Advanced Question
Discrepancies in literature yields often arise from subtle variations in methodology:
Reproducibility Audit :
- Verify reagent purity (e.g., triphosgene activity).
- Compare solvent batch quality (traces of water in DCM can hydrolyze -NCO) .
Kinetic Analysis : Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track reaction progress and identify incomplete conversions .
Statistical Design of Experiments (DoE) : Apply factorial design to test variables (e.g., stoichiometry, temperature) and isolate critical factors .
Example : A 20% yield variation in Boc-protected analogs was traced to residual acid in TEA, which deprotected intermediates prematurely .
What are the key applications of this compound in medicinal chemistry research?
Advanced Question
This compound serves as a versatile intermediate:
Peptide Mimetics : The pyrrolidine scaffold mimics proline, enabling design of protease-resistant peptides. The isocyanate group facilitates urea/thiourea linkages with amines .
Kinase Inhibitors : Functionalize the isocyanate to introduce warhead groups (e.g., acrylamides for covalent inhibition) .
Prodrug Development : The Boc group enhances solubility for in vivo studies, while the isocyanate allows conjugation to targeting moieties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
